molecular formula C10H13ClFN3 B2488383 2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine CAS No. 1353966-24-1

2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine

Cat. No.: B2488383
CAS No.: 1353966-24-1
M. Wt: 229.68
InChI Key: UVZCIIPOMUWPJP-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine is a chemical compound that features a piperidine ring substituted with a chloromethyl group and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine typically involves the reaction of 4-(chloromethyl)piperidine with 5-fluoropyrimidine under specific conditions. One common method includes:

    Starting Materials: 4-(Chloromethyl)piperidine and 5-fluoropyrimidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is stirred and heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions, depending on the desired transformation.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is employed in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine: Similar structure but lacks the fluorine atom.

    4-(Chloromethyl)piperidine: Contains the piperidine ring with a chloromethyl group but lacks the pyrimidine moiety.

    5-Fluoropyrimidine: Contains the fluoropyrimidine moiety but lacks the piperidine ring.

Uniqueness

2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine is unique due to the combination of the piperidine ring, chloromethyl group, and fluoropyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

2-[4-(chloromethyl)piperidin-1-yl]-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN3/c11-5-8-1-3-15(4-2-8)10-13-6-9(12)7-14-10/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZCIIPOMUWPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCl)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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